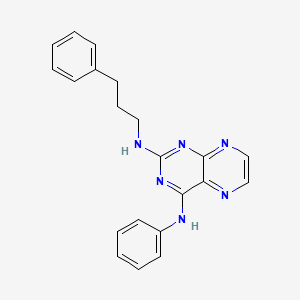

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine

描述

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

属性

IUPAC Name |

4-N-phenyl-2-N-(3-phenylpropyl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6/c1-3-8-16(9-4-1)10-7-13-24-21-26-19-18(22-14-15-23-19)20(27-21)25-17-11-5-2-6-12-17/h1-6,8-9,11-12,14-15H,7,10,13H2,(H2,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXXVAXDHUUVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pteridine precursors with phenyl and phenylpropyl amines under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

化学反应分析

Types of Reactions

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is often used for reduction.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated compounds.

科学研究应用

Medicinal Chemistry Applications

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine has been investigated for its potential as a therapeutic agent in several areas:

-

Anticancer Activity :

- Research indicates that derivatives of pteridine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, similar compounds have demonstrated potent inhibitory activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines .

- A study highlighted the compound's ability to induce G2/M phase arrest in cancer cells, showcasing its potential as an anticancer agent.

- Enzyme Inhibition :

- Antimicrobial Properties :

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Mechanisms of Action :

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor proliferation and survival.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have explored the applications of pteridine derivatives similar to this compound:

作用机制

The mechanism of action of N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

相似化合物的比较

Similar Compounds

Pteridine: The parent compound of the pteridine family, which serves as a core structure for many derivatives.

Phenylpteridine: A similar compound with a phenyl group attached to the pteridine core.

Phenylpropylpteridine: Another related compound with a phenylpropyl group attached to the pteridine core.

Uniqueness

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine is unique due to the presence of both phenyl and phenylpropyl groups, which can enhance its chemical reactivity and potential applications. This combination of functional groups can provide distinct advantages in terms of binding affinity, specificity, and overall biological activity compared to other similar compounds.

生物活性

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pteridine derivatives. Its structure can be represented as follows:

This compound features a pteridine core substituted with phenyl and propyl groups, which are crucial for its biological interactions.

Research indicates that compounds like this compound may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar pteridine derivatives have been shown to inhibit enzymes critical for cancer cell proliferation. For instance, compounds targeting dihydrofolate reductase (DHFR) and other folate metabolism enzymes can lead to reduced nucleotide synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells .

- EGFR Inhibition : Some studies have highlighted the potential of pteridine derivatives in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to decreased tumor growth rates in xenograft models .

- Induction of Apoptosis : Compounds similar to this compound may promote apoptosis through modulation of caspase pathways, particularly by increasing the expression of cleaved caspase-3 .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pteridine derivatives. Key findings include:

- Substituent Effects : The presence of bulky phenyl groups at specific positions on the pteridine ring enhances binding affinity to target enzymes while improving metabolic stability.

- Chain Length Variation : Alterations in the alkyl chain length connecting to the pteridine core can significantly impact biological efficacy and pharmacokinetic properties.

Case Study 1: Anticancer Activity

In a study evaluating various pteridine derivatives, a compound structurally related to this compound demonstrated potent antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines. The IC50 values were reported in the low nanomolar range, indicating strong efficacy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune evasion by tumors. Pteridine derivatives were shown to exhibit competitive inhibition with IC50 values as low as 61 nM in enzymatic assays . This suggests that this compound could potentially modulate immune responses in cancer therapy.

Data Table: Biological Activities of Pteridine Derivatives

| Compound Name | Target Enzyme/Pathway | IC50 Value (nM) | Biological Effect |

|---|---|---|---|

| This compound | EGFR | TBD | Antiproliferative activity |

| Related Pteridine Derivative | IDO | 61 | Immune modulation |

| Another Pteridine Analog | DHFR | TBD | Inhibition of nucleotide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。